Xeharwgcpp KD
Description
Xeharwgcpp KD, referred to as the KdpF peptide in scientific literature, is a small protein encoded by the kdpF gene within the kdpFABC operon in Mycobacterium bovis BCG and related mycobacteria. This peptide localizes to the bacterial cell membrane and interacts with key proteins involved in nitrosative stress responses, such as NarI, NarK2, and Rv2617c . Overexpression of KdpF in M. bovis BCG significantly reduces intracellular replication within human macrophages, a phenotype linked to impaired NO detoxification and increased accumulation of cytotoxic nitrites (NO₂⁻) . Mechanistically, KdpF destabilizes membrane proteins critical for nitrogen metabolism, thereby exacerbating bacterial susceptibility to host immune defenses .
Properties
Molecular Formula |
C69H91N19O16S2 |
|---|---|
Molecular Weight |
1506.7 g/mol |
IUPAC Name |
4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75) |
InChI Key |
RFMOGPSXMCHBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JKC 363 involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between the first and eighth amino acids. The sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, where Mpa stands for 3-mercaptopropionic acid and D-2-Nal stands for D-2-naphthylalanine .
Industrial Production Methods
Industrial production of JKC 363 typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bridge formation. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
JKC 363 primarily undergoes peptide coupling reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The synthesis of JKC 363 involves the use of common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The disulfide bridge formation is achieved using oxidizing agents such as iodine or air oxidation .
Major Products Formed
The major product formed from the synthesis of JKC 363 is the cyclic peptide with the desired sequence and disulfide bridge. Impurities and by-products are typically removed during the purification process .
Scientific Research Applications
JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:
Neuroscience Research: JKC 363 is used to study the role of the melanocortin MC4 receptor in regulating food intake and energy balance. .
Endocrinology Research: The compound is used to investigate the interactions between the melanocortin and cannabinoid systems in regulating food intake and energy balance.
Mechanism of Action
JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .
Comparison with Similar Compounds
Table 1: Key Proteins Involved in Nitrosative Stress Responses
Key Findings :
- Unlike NarI and NarK2 in M. tuberculosis, their homologs in M. KdpF exacerbates this vulnerability by destabilizing these proteins post-translationally, leading to defective NO detoxification .
- In contrast, Rv2617c—a protein unique to M.
Comparative Sensitivity to Exogenous NO
Table 2: Bacterial Viability Under Nitrosative Stress
| Strain | Viability at 0.1 mM SNAP | Viability at 1 mM SNAP | NO₂⁻ Accumulation (µmol/well) |
|---|---|---|---|
| M. bovis BCG-pMV261 | 73% | 61% | 11.38 |
| M. bovis BCG-pKdpF | 39% | 24% | 23.12 |
Key Findings :
- KdpF-overexpressing strains show 2-fold greater NO₂⁻ accumulation in infected macrophages compared to controls, indicating impaired NO metabolism .
- The survival disparity (e.g., 24% vs. 61% at 1 mM SNAP) highlights KdpF’s role in amplifying nitrosative stress vulnerability .
Comparison with Anti-Virulence Peptides
KdpF differs from classical antimicrobial peptides (AMPs) in its mechanism:
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying Xeharwgcpp KD?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Prioritize relevance to your field and alignment with unresolved theoretical or practical challenges .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND synthesis") to refine searches. Screen results by abstract relevance, citation count, and publication date. Organize findings thematically (e.g., synthesis methods, structural properties) and document gaps using tools like PRISMA flow diagrams .
Q. How should experimental designs be structured to investigate this compound’s properties?
- Methodological Answer : Define variables (independent: synthesis conditions; dependent: stability, reactivity). Include control groups and replication to minimize bias. Use factorial designs to test multiple variables simultaneously. Validate methods with pilot studies and statistical power analysis to ensure sample adequacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in data related to this compound’s reactivity under varying conditions?
- Methodological Answer : Apply triangulation by cross-validating results through multiple techniques (e.g., spectroscopy, computational modeling). Perform sensitivity analysis to identify outlier-prone variables. Use meta-analytical frameworks to reconcile discrepancies across studies, considering contextual factors (e.g., temperature, catalysts) .
Q. What mixed-methods approaches are suitable for studying this compound’s mechanistic behavior?
- Methodological Answer : Combine quantitative methods (e.g., kinetic assays) with qualitative techniques (e.g., expert interviews or thematic analysis of historical data). Embed one method within another (e.g., qualitative insights guiding quantitative hypothesis testing). Ensure integration at the interpretation stage to address complexity .
Q. How can reproducibility be ensured in this compound research?
- Methodological Answer : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data and code repositories (e.g., GitHub). Use standardized materials (e.g., reference compounds) and pre-register experimental designs. Include detailed metadata (e.g., instrument calibration logs) to enable replication .
Q. What ethical considerations are critical when publishing this compound findings?
- Methodological Answer : Disclose funding sources and conflicts of interest. Secure informed consent for human participant studies (e.g., toxicity trials). Adhere to data ownership agreements and avoid selective reporting. Use plagiarism-detection software for manuscripts and cite prior work rigorously .
Q. How can qualitative analysis enhance understanding of this compound’s interdisciplinary applications?
- Methodological Answer : Conduct interviews/focus groups with domain experts (e.g., materials scientists, pharmacologists). Code responses using NVivo or Dedoose to identify emergent themes (e.g., barriers to scalability). Compare findings with quantitative data to generate holistic insights, adhering to COREQ reporting standards .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
